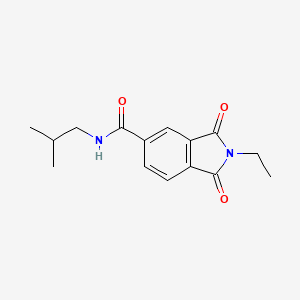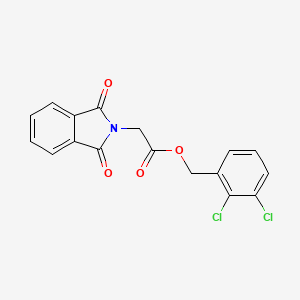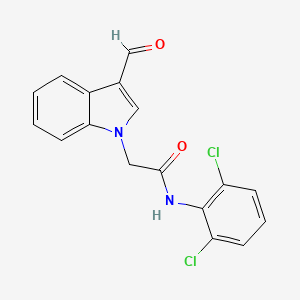![molecular formula C16H26ClNO3 B4404423 4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4404423.png)
4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride
Overview
Description
4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride is a chemical compound with the molecular formula C17H27NO3·HCl and a molecular weight of 329.86 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride typically involves the reaction of 4-propoxyphenol with 3-chloropropylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a local anesthetic and in the treatment of certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels and receptors in the nervous system, leading to its anesthetic effects. It inhibits the transmission of nerve impulses by blocking sodium channels, thereby reducing pain and discomfort .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-butoxyphenoxy)propyl]morpholine hydrochloride
- 4-[3-(4-methoxyphenoxy)propyl]morpholine hydrochloride
- 4-[3-(4-ethoxyphenoxy)propyl]morpholine hydrochloride
Uniqueness
4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride is unique due to its specific propoxyphenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .
Properties
IUPAC Name |
4-[3-(4-propoxyphenoxy)propyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-2-11-19-15-4-6-16(7-5-15)20-12-3-8-17-9-13-18-14-10-17;/h4-7H,2-3,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDNIZGCMWAESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride](/img/structure/B4404343.png)

![[4-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] propanoate](/img/structure/B4404356.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B4404367.png)
![3,4-dichloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B4404372.png)

![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)
![2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B4404389.png)


![1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![Methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
